Diethynyl-gestodene

Pharmacopoeial impurity profiling ICH Q3A specification setting ANDA regulatory submission

Resolve late-eluting impurity detection challenges in gestodene HPLC analysis. Diethynyl-gestodene is the authentic EP Impurity H reference standard, essential for Ph. Eur. 1726 compliance. - Confirms system sensitivity for unspecified impurities at the ≤0.10% threshold at 254 nm. - Serves as a retention-time marker (≈12.5 min) to verify resolution from the gestodene parent peak. - Supplied with comprehensive characterization data (NMR, MS, HPLC) traceable to EP standards.

Molecular Formula C₂₃H₂₆O
Molecular Weight 318.45
Cat. No. B1154490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethynyl-gestodene
Synonyms(8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Molecular FormulaC₂₃H₂₆O
Molecular Weight318.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethynyl-gestodene: Regulatory Identity and Procurement Overview


Diethynyl-gestodene, systematically designated as 13-ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5,15-trien-20-yn-17-o1 (molecular formula C₂₃H₂₆O, molecular weight 318.5 g/mol), is a pharmacopoeial process impurity of the synthetic progestin gestodene, formally listed as Gestodene EP Impurity H in the European Pharmacopoeia (Ph. Eur. monograph 1726) and British Pharmacopoeia [1]. Unlike the parent drug gestodene — a third-generation 19-nortestosterone progestin with well-characterized progesterone receptor (PR) agonist activity, oral bioavailability of approximately 87–111% (mean ~96%), and a contraceptive dose of 75 μg/day — diethynyl-gestodene is procured exclusively as an analytical reference standard for impurity profiling, method validation, and regulatory quality control (QC) applications [2]. The compound is supplied with detailed characterization data (NMR, MS, HPLC purity) compliant with pharmacopoeial guidelines and is traceable to EP or USP standards upon request [3].

Identity Gestodene EP Impurity H (diethynyl-gestodene)
Intended Use Analytical reference standard for impurity profiling
Application Scope EP/BP method validation, ANDA impurity profiling, process control

Why Diethynyl-gestodene Cannot Be Substituted in Analytical Workflows


Diethynyl-gestodene (EP Impurity H) occupies a unique regulatory and analytical niche that precludes substitution with any other gestodene-related substance. The European Pharmacopoeia classifies it as an 'other detectable impurity' at 254 nm — distinct from specified impurities A, B, C, I, and L, each of which bears its own individual acceptance criterion (0.15%–0.30%) and correction factor [1]. Its structural derivation from over-ethynylation during synthesis — replacing the 3-keto group critical for PR binding with a second ethynyl moiety — means it lacks the pharmacological activity profile of gestodene and therefore cannot serve as a surrogate in bioanalytical or receptor-binding contexts [2]. Furthermore, the closely related Levonorgestrel EP Impurity C (CAS 1337972-89-0), while sharing the diethynyl motif, differs in its steroid nucleus double-bond arrangement (Δ³,⁵-diene vs. Δ³,⁵,¹⁵-triene), yielding a distinct molecular weight (320.5 vs. 318.5 g/mol) and different chromatographic retention behavior that renders it unsuitable as a direct substitute in gestodene-specific HPLC methods [3]. These compound-specific physicochemical and regulatory attributes collectively mandate procurement of authenticated diethynyl-gestodene reference material for any EP/BP-compliant analytical workflow targeting gestodene drug substance or drug product.

Specified impurity misassignment

Unlike specified impurities A–L, diethynyl-gestodene lacks a dedicated acceptance criterion and correction factor; using another impurity standard may misalign quantification at the unspecified limit.

Levonorgestrel Impurity C mismatch

Despite sharing a diethynyl motif, Levonorgestrel EP Impurity C differs in double-bond arrangement and molecular weight, yielding different chromatographic retention and belonging to a separate monograph.

Pharmacological misinterpretation

The 3-ethynyl substitution eliminates the progesterone receptor pharmacophore; diethynyl-gestodene cannot serve as a bioanalytical calibrator or receptor-binding surrogate for gestodene.

Quantitative Differentiation Evidence for Diethynyl-gestodene


Regulatory Classification: Unspecified Impurity Limit vs. Specified Impurities

In the Ph. Eur./BP gestodene monograph, diethynyl-gestodene (Impurity H) is classified as an 'other detectable impurity' detected at 254 nm, controlled exclusively by the general unspecified impurity limit of ≤0.10% — a threshold 1.5- to 3-fold lower than the individual limits assigned to specified impurities A (≤0.30%), B (≤0.20%), C (≤0.20%), I (≤0.15%), and L (≤0.15%) [1]. Impurity H does not have a dedicated correction factor, in contrast to impurity A (correction factor = 2.2) and impurity I (correction factor = 1.3) [1]. The total specified impurity limit is ≤0.5% at 254 nm, with a disregard limit of 0.05% [1].

Regulatory impurity limit
Head-to-head
Diethynyl-gestodene ≤0.10% Unspecified, no CF
vs
Specified impurities 0.15%–0.30% With correction factors
Requires higher method sensitivity at 254 nm without correction factor amplification.
Lack of correction factor demands authentic reference standard for accurate quantification.
Pharmacopoeial impurity profiling ICH Q3A specification setting ANDA regulatory submission

Structural Elimination of the Progesterone Receptor Pharmacophore

Gestodene (13-ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yn-3-one) possesses a 3-keto-Δ⁴ moiety that serves as the critical hydrogen-bond acceptor for progesterone receptor (PR) binding. In diethynyl-gestodene, this 3-keto group is replaced by a 3-ethynyl substituent, and the Δ⁴ double bond is replaced by a Δ³,⁵,¹⁵-triene system [1]. The parent gestodene exhibits extensive and quantitatively characterized receptor pharmacology: relative binding affinity (RBA) for human PR approximately 9-fold that of progesterone; RBA for androgen receptor (AR) = 0.154 × dihydrotestosterone (DHT); and RBA for mineralocorticoid receptor (MR) = 350% relative to aldosterone [2][3]. Additionally, gestodene displaces [³H]testosterone from sex hormone-binding globulin (SHBG) with an IC₅₀ of 23.1 nM [4]. In contrast, no published receptor binding, transactivation, or in vivo pharmacological data exist for diethynyl-gestodene — a data absence consistent with the expectation that removal of the 3-keto hydrogen-bond acceptor abrogates high-affinity PR interaction [1].

PR pharmacophore eliminated
Class-level
No receptor binding data available

3-keto replacement abolishes PR pharmacophore; gestodene multi-receptor profile not applicable.

No pharmacological surrogate role; strictly an analytical reference compound.
Structural divergence precludes bioanalytical or receptor-based applications.
Steroid receptor pharmacophore Progesterone receptor binding Structure-activity relationship

Synthetic Origin: Over-Ethynylation vs. Other Impurity Pathways

Horváth et al. (1997) structurally identified and mechanistically characterized the 3,17α-diethinyl impurity class in 19-nortestosterone progestin synthesis: the diethinyl impurity (IIb) arises from acid-catalyzed dehydration of an over-ethynylated intermediate (Ib) generated during the lithium acetylide ethynylation step [1]. The analogous diethynyl-gestodene (Impurity H) is formed through the same over-ethynylation pathway during gestodene synthesis, wherein excess acetylide attacks at both C-17 (the intended position) and C-3 (an aberrant position normally occupied by the 3-keto group) [1][2]. This mechanistic origin distinguishes it categorically from other gestodene impurities: Impurity A (Δ⁶-gestodene) arises from double-bond isomerization; Impurity E (6-keto-gestodene) from oxidation; Impurity G (A-aromatic-gestodene) from aromatization; and Impurity K (gestodene ketal) from incomplete deprotection [2]. Horváth et al. demonstrated that the diethinyl impurity can be quantified by HPLC and thin-layer densitometry, and that it co-migrates with other impurities in the USP TLC system, necessitating more selective chromatographic methods for unambiguous identification [1].

Synthetic origin
Method context
Formation pathway Acid-catalyzed dehydration of over-ethynylated intermediate from lithium acetylide step
Distinct from isomerization, oxidation, or aromatization impurities
Marker for ethynylation process control; signals specific side reaction.
Requires selective HPLC method to avoid co-elution with other impurities.
Synthetic process impurity Ethynylation side reaction Impurity origin classification

Detection Wavelength Specificity in Compendial HPLC Method

The Ph. Eur. gestodene related substances method employs dual-wavelength UV detection at 205 nm and 254 nm, with impurities partitioned between the two channels based on their chromophoric properties. Diethynyl-gestodene (Impurity H) is detected exclusively at 254 nm, alongside impurities D, E, and F, whereas impurities G (A-aromatic-gestodene), J (5-methoxy-gestodene), and K (gestodene ketal) are detected at 205 nm [1]. This wavelength segregation reflects fundamental differences in UV absorption: the conjugated Δ³,⁵,¹⁵-triene system of diethynyl-gestodene absorbs at longer wavelengths than gestodene's Δ⁴,¹⁵-dien-3-one chromophore, while impurities lacking extended conjugation (ketals, methoxy derivatives) require the higher-energy 205 nm channel [1][2]. Specified impurities A, B, C, and L are evaluated at 254 nm, with A also assessed at 205 nm [1].

Detection wavelength
Head-to-head
Impurity H 254 nm Δ³,⁵,¹⁵-triene
vs
Imp. G, J, K 205 nm Lack extended conjugation
Method must include 254 nm channel to detect this impurity; 205 nm-only methods will miss it.
Wavelength assignment per Ph. Eur. monograph 1726.
HPLC method development Dual-wavelength detection Impurity response factor

Cross-Pharmacopoeia Differentiation from Levonorgestrel Impurity C

Levonorgestrel EP Impurity C (CAS 1337972-89-0, molecular formula C₂₃H₂₈O, MW 320.5 g/mol) shares the 3,17-diethynyl substitution motif with diethynyl-gestodene but differs critically in the steroid nucleus: it possesses a Δ³,⁵-diene system (two double bonds) versus the Δ³,⁵,¹⁵-triene system (three double bonds) of diethynyl-gestodene [1][2]. This structural divergence produces measurable differences: MW 320.5 vs. 318.5 g/mol (Δ = 2.0 g/mol); an additional saturated carbon (C₂₃H₂₈O vs. C₂₃H₂₆O; Δ = 2 hydrogen atoms); divergent HPLC retention behavior under identical gradient conditions due to the extra double bond and associated polarity difference in the triene system [1][2]. Levonorgestrel EP Impurity C is explicitly listed in the levonorgestrel EP monograph, while diethynyl-gestodene is listed in the gestodene EP monograph — the two compounds are not interchangeable between monographs [3].

Cross-monograph identity
Reported
MW 318.5 Diethynyl-gestodene
MW 320.5 Levonorgestrel Imp. C
Not interchangeable with levonorgestrel impurity standards.
Different double-bond system alters retention and monograph assignment.
Cross-monograph impurity differentiation Levonorgestrel impurity profiling Chromatographic specificity

Storage Condition Requirements and Cold-Chain Logistics

Diethynyl-gestodene reference standard requires storage at −20°C for long-term stability, whereas gestodene drug substance and gestodene CRS (Chemical Reference Substance) are stored at room temperature or 2–8°C [1]. Specifically, USBio specifies storage at −20°C for diethynyl-gestodene and recommends centrifugation of the original vial prior to cap removal to maximize product recovery . SynZeal supplies the compound at ambient shipping temperature but recommends standard cold storage for long-term use [1]. In contrast, gestodene EP CRS is stored at +5°C ± 3°C, and gestodene drug substance is stable at room temperature in well-closed, light-resistant containers [2]. This −20°C requirement introduces cold-chain logistics considerations not required for the parent gestodene reference standard.

Storage requirement
Specification review
This standard −20°C
Gestodene CRS +2 to +25°C
Requires −20°C freezer infrastructure; cold-chain logistics may be needed.
Ambient shipping acceptable; centrifuge before use to maximize recovery.
Reference standard stability Cold-chain logistics Shelf-life management

Application Scenarios for Diethynyl-gestodene Reference Standard


Compendial Method Implementation and System Suitability

Diethynyl-gestodene is essential for implementing the Ph. Eur. related substances HPLC method (monograph 1726). As an 'other detectable impurity' assigned to the 254 nm channel, its reference standard is required to confirm that the chromatographic system achieves adequate sensitivity for unspecified impurities at the ≤0.10% threshold and that the 254 nm detection channel is functioning correctly [1]. The compound also serves as a retention-time marker to verify that the HPLC gradient adequately resolves late-eluting triene impurities from the gestodene parent peak (retention time ≈12.5 min) and from nearby specified impurities [1].

ANDA/DMF Impurity Profiling and Method Validation

For generic gestodene-containing oral contraceptive ANDA submissions, comprehensive impurity profiling is a regulatory prerequisite under ICH Q3A guidelines. Diethynyl-gestodene reference standard must be included in the impurity panel to demonstrate that the analytical method can detect, resolve, and quantify this process-specific over-ethynylation impurity at or below the 0.10% unspecified impurity threshold [1][2]. The absence of a correction factor (unlike impurities A and I) means the method's limit of quantification (LOQ) for Impurity H must be demonstrated using the authentic reference material rather than relying on relative response factor calculations [1].

Synthetic Process Optimization and Root-Cause Investigation

When gestodene batches exhibit elevated unspecified impurity levels at 254 nm, diethynyl-gestodene reference material enables identification and quantification of the over-ethynylation side product. As established by Horváth et al. (1997), the diethinyl impurity is a direct marker of excess acetylide reactivity or insufficient control of stoichiometry during the lithium acetylide ethynylation step [2]. Quantifying Impurity H levels across production batches allows process chemists to optimize acetylide equivalent ratios, reaction temperature, and quench conditions to suppress this specific side reaction below the 0.10% threshold [1][2].

Forced Degradation and Stability-Indicating Method Validation

Although diethynyl-gestodene is a process impurity rather than a degradation product, its authenticated reference standard is required in forced degradation studies to confirm that the stability-indicating HPLC method can resolve Impurity H from degradation products generated under stress conditions (heat, light, oxidation, humidity) [1]. Co-elution of Impurity H with any degradation product would compromise method specificity; spiking studies with the diethynyl-gestodene reference standard provide definitive evidence of chromatographic resolution [1].

Application
Selection Property
Validation Focus
Compendial system suitability
Pharmacopoeial impurity standard
Confirm 254 nm channel sensitivity and retention time marker
ANDA impurity profiling
Regulatory impurity profiling context
Demonstrate method LOQ for unspecified impurity
Synthetic process optimization
Over-ethynylation process marker
Quantify Impurity H as indicator of ethynylation step control
Forced degradation studies
Stability-indicating method
Verify resolution from degradation products
Quote Request

Request a Quote for Diethynyl-gestodene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.